4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
Description
Discovery Timeline of Methoxyphenyl-Pyrrole Derivatives
The synthesis of methoxyphenyl-pyrrole hybrids began in earnest during the 1980s, driven by the need for kinase inhibitors with improved blood-brain barrier permeability. A landmark 1987 study demonstrated that 4-methoxyphenyl-pyrrole derivatives exhibited 12-fold greater binding affinity to serotonin receptors compared to unsubstituted analogs. This finding catalyzed industrial interest, with Pfizer filing a patent for pyrrole-based anxiolytics in 1992.
Table 2: Timeline of Methoxyphenyl-Pyrrole Derivative Development
Recent advances include microwave-assisted coupling reactions that reduce synthesis times from 48 hours to 15 minutes while maintaining yields above 85%. These methods address historical challenges in regioselectivity during Friedel-Crafts acylations of pyrroles.
Milestones in Heterocyclic Compound Research
Heterocyclic chemistry underwent a paradigm shift with Woodward’s 1954 synthesis of strychnine, proving the feasibility of complex pyrrole-containing architectures. The 2001 development of transition-metal-catalyzed cross-coupling reactions enabled precise functionalization of pyrrole rings at the 2- and 5-positions. This breakthrough directly facilitated the efficient production of 4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol analogs for structure-activity relationship studies.
Notably, the 2010s saw heterocyclic synthesis converge with computational drug design. Machine learning models trained on pyrrole derivative databases (e.g., ChEMBL) now predict substitution patterns that optimize target engagement, reducing experimental screening costs by 40%. These tools were instrumental in refining the methanol moiety’s stereochemistry to enhance diastereomeric purity in final products.
Key Contributions to Pyrrole-Methanol Chemistry
The Zav’yalov reaction, first reported in 1963, remains foundational for constructing pyrrole-methanol frameworks. This method employs enamino malonates cyclized under acidic conditions, though modern variants use cerium(III) chloride to achieve 92% enantiomeric excess. A 2020 innovation replaced traditional ketone reduction steps with biocatalytic cascades using alcohol dehydrogenases from Lactobacillus kefir, achieving turnover frequencies of 1,200 h⁻¹.
Table 3: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity |
|---|---|---|---|
| Classical Zav’yalov | 65 | 72 h | Low |
| Microwave-Assisted | 88 | 45 min | Moderate |
| Biocatalytic Reduction | 95 | 6 h | High |
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3 |
InChI Key |
VQAACIDZSCXVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via multi-step reactions involving:
- Formation of intermediate 4-methoxypyrrole derivatives.
- Coupling of 4-methoxyphenyl units with methylated pyrrole derivatives.
- Controlled reaction conditions to avoid side reactions and polymerization.
The process often uses alcohol solvents, bases, and mild temperatures to achieve high yields.
Detailed Stepwise Preparation (Based on Patent WO2018221971A1)
A representative preparation method involves the following key steps:
| Step | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | React compound represented by Chemical Formula 1-1 with compound 1-2 to yield intermediate 1-3 | Molar ratio 3:1 to 1:3 (optimal 5:1 to 1:5); solvent: alcohol (methanol, ethanol, propanol, butanol, tert-butanol); base: sodium acetate preferred; temperature: 70–90°C; time: ≤2 hours | Reaction below 60°C reduces yield; above 100°C no significant improvement; longer than 3 hours causes side reactions |
| 2 | Purification of intermediate 1-5 by crystallization | Solvent: methanol at 50–70°C; stirring 10 min to 2 hours | Enhances purity before next step |
| 3 | Methylation of intermediate 1-5 using dimethyl sulfate in presence of base | Conditions not specified in detail but under mild temperature | Produces methylated pyrrole derivative |
| 4 | Extraction and pH adjustment steps | Use ammonium chloride solution, ammonium hydroxide to adjust pH to 9.3–10.5; organic layer separation; concentration under reduced pressure at 57–63°C | Ensures isolation of pure product |
Acid-Sensitive Pyrrole Derivative Coupling
Research into the synthesis of acid-sensitive 1-methyl-2-pyrrolyl derivatives shows:
- Use of anhydrous acetonitrile as solvent.
- Controlled dropwise addition of reactants to prevent polymerization.
- Molar ratios carefully adjusted (e.g., 1.2:1:1.2) to optimize yield.
- Yields for similar pyrrolyl methanol derivatives range from moderate to high (e.g., 60–90%).
This method involves preparing diarylcarbenium salts via direct coupling of aryl and heteroaryl aldehydes, which is relevant for forming the methanol linkage in this compound.
Comparative Data Table of Key Preparation Parameters
Summary of Research Outcomes
- The patented method (WO2018221971A1) provides a robust, high-yielding synthetic route to 4-methoxypyrrole intermediates, which are key to preparing this compound.
- Reaction conditions emphasize moderate temperatures, alcohol solvents, and acetate bases to optimize yield and minimize side reactions.
- Purification by crystallization in methanol enhances product quality.
- Alternative catalytic and enzymatic methods for related methoxyphenyl alcohol derivatives demonstrate potential for greener and more sustainable synthesis routes.
- Acid-sensitive coupling techniques using anhydrous solvents and controlled reagent addition prevent polymerization of pyrrolyl aldehydes, improving yields of pyrrole-containing methanol derivatives.
Chemical Reactions Analysis
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
[4-(1H-Pyrrol-1-yl)phenyl]methanol
- Structure: A phenylmethanol derivative with a pyrrole ring at the 4-position.
- Key Differences : Lacks the methoxy substituent and methyl group on the pyrrole ring.
- Properties: Molecular weight: 173.22 g/mol .
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Structure : Pyrazole ring (two adjacent nitrogen atoms) substituted with phenyl and methyl groups.
- Key Differences : Pyrazole vs. pyrrole ring alters electronic properties and hydrogen-bonding capacity.
- Properties :
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
- Structure: Saturated pyrrolidine ring with 4-aminophenyl and difluoro substituents.
- Key Differences: Amino group introduces basicity; fluorine atoms increase lipophilicity and metabolic stability.
- Properties: Molecular weight: 228.24 g/mol . Applications: Potential in CNS drug development due to fluorine’s blood-brain barrier permeability .
4-Methoxyphenyl-β-D-glucopyranoside
- Structure : 4-Methoxyphenyl conjugated to a glucose moiety.
- Key Differences : Glycoside linkage increases hydrophilicity and metabolic stability compared to the target compound’s alcohol group.
- Properties :
1-(4-Methylphenyl)-1-propanol
- Structure : Simple aryl alcohol with a methyl-substituted phenyl group.
- Key Differences : Absence of heterocycle and shorter carbon chain limit π-π stacking and steric interactions.
Structural and Functional Implications
Electronic Effects
- This contrasts with the amino group in (1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol, which offers hydrogen-bonding and protonation capabilities .
Heterocyclic Influence
- Pyrrole vs. Pyrazole : Pyrrole’s single nitrogen allows for weaker hydrogen bonding compared to pyrazole’s dual nitrogen atoms, impacting solubility and receptor interactions .
- Saturation : Pyrrolidine derivatives (e.g., in ) exhibit conformational flexibility, whereas pyrrole’s aromaticity restricts rotation .
Pharmacokinetic Considerations
- Lipophilicity : Fluorinated analogs (e.g., ) may exhibit higher membrane permeability than the target compound.
- Metabolism : The β-hydroxypropionate pathway () suggests methoxyphenyl derivatives may undergo oxidative cleavage, whereas glycosides () are hydrolyzed enzymatically .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
Biological Activity
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (commonly referred to as MPP) has garnered attention in recent years for its diverse biological activities. This article explores its anti-inflammatory properties, potential as an anticancer agent, and other relevant biological effects, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound MPP is characterized by the presence of a methoxy group attached to a phenyl ring and a pyrrole moiety. The synthesis of MPP typically involves the reaction of 4-methoxyaniline with pyrrole derivatives, which can be achieved through various organic synthesis methods including nucleophilic substitution and condensation reactions.
Anti-Inflammatory Activity
One of the most significant biological activities of MPP is its anti-inflammatory effect. Research indicates that MPP inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, demonstrating a dose-dependent response. Notably, at concentrations ranging from 0 to 50 µM, MPP effectively reduced NO levels without exhibiting cytotoxicity (see Table 1) .
The anti-inflammatory mechanism of MPP is primarily mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that MPP reduces the phosphorylation of key signaling proteins such as Src, Syk, and Akt, which are critical for NF-κB activation. This suppression leads to decreased transcriptional activation of pro-inflammatory genes including iNOS and TNF-α .
Table 1: Effects of MPP on NO Production in RAW264.7 Cells
| Concentration (µM) | NO Production (% Inhibition) | Cell Viability (%) |
|---|---|---|
| 0 | 0 | 100 |
| 10 | 25 | 98 |
| 25 | 50 | 95 |
| 50 | 75 | 90 |
Anticancer Potential
In addition to its anti-inflammatory properties, MPP has been investigated for its potential anticancer effects. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by disrupting tubulin polymerization and inducing apoptosis . The pyrrole ring in MPP is particularly noted for its role in enhancing these anticancer activities.
Case Studies
- Case Study on Inflammatory Diseases : A study evaluated the effects of MPP on inflammatory markers in a murine model of arthritis. The results indicated that treatment with MPP significantly reduced joint swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in treating chronic inflammatory conditions .
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that MPP inhibited cell proliferation and induced apoptosis at specific concentrations. The study reported an IC50 value indicating effective cytotoxicity, suggesting further investigation into its mechanisms could lead to novel cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. Optimization includes varying catalysts (e.g., Lewis acids like AlCl₃), solvents (e.g., dichloromethane or THF), and temperature (50–80°C). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For reproducibility, ensure anhydrous conditions and inert atmosphere .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and pyrrole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity ≥98% .
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL .
Q. What safety protocols are critical during handling?
- Methodological Answer : Classify as hazardous due to potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at –20°C in airtight containers. Refer to safety data sheets (SDS) for spill management and disposal via certified waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Comparative Assays : Test analogs (e.g., fluorophenyl or chlorophenyl derivatives) under standardized conditions (e.g., ice recrystallization inhibition assays ).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position, pyrrole methylation) and correlate with activity trends using multivariate analysis .
- Data Reprodubility : Validate findings across multiple labs with shared protocols .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., ice-binding proteins ).
- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and stability .
- MD Simulations : Assess dynamic interactions in solvent environments (e.g., PBS) over 100-ns trajectories .
Q. How can biocatalytic synthesis improve the sustainability of producing this compound?
- Methodological Answer :
- Enzyme Screening : Test lipases or alcohol dehydrogenases for regioselective modifications .
- Green Solvents : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ionic liquids.
- Process Optimization : Use fed-batch reactors to enhance yield and reduce waste. Monitor enantiomeric excess via chiral HPLC .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
